

Synthesis of Disalicylide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Disalicylide**

Cat. No.: **B3328571**

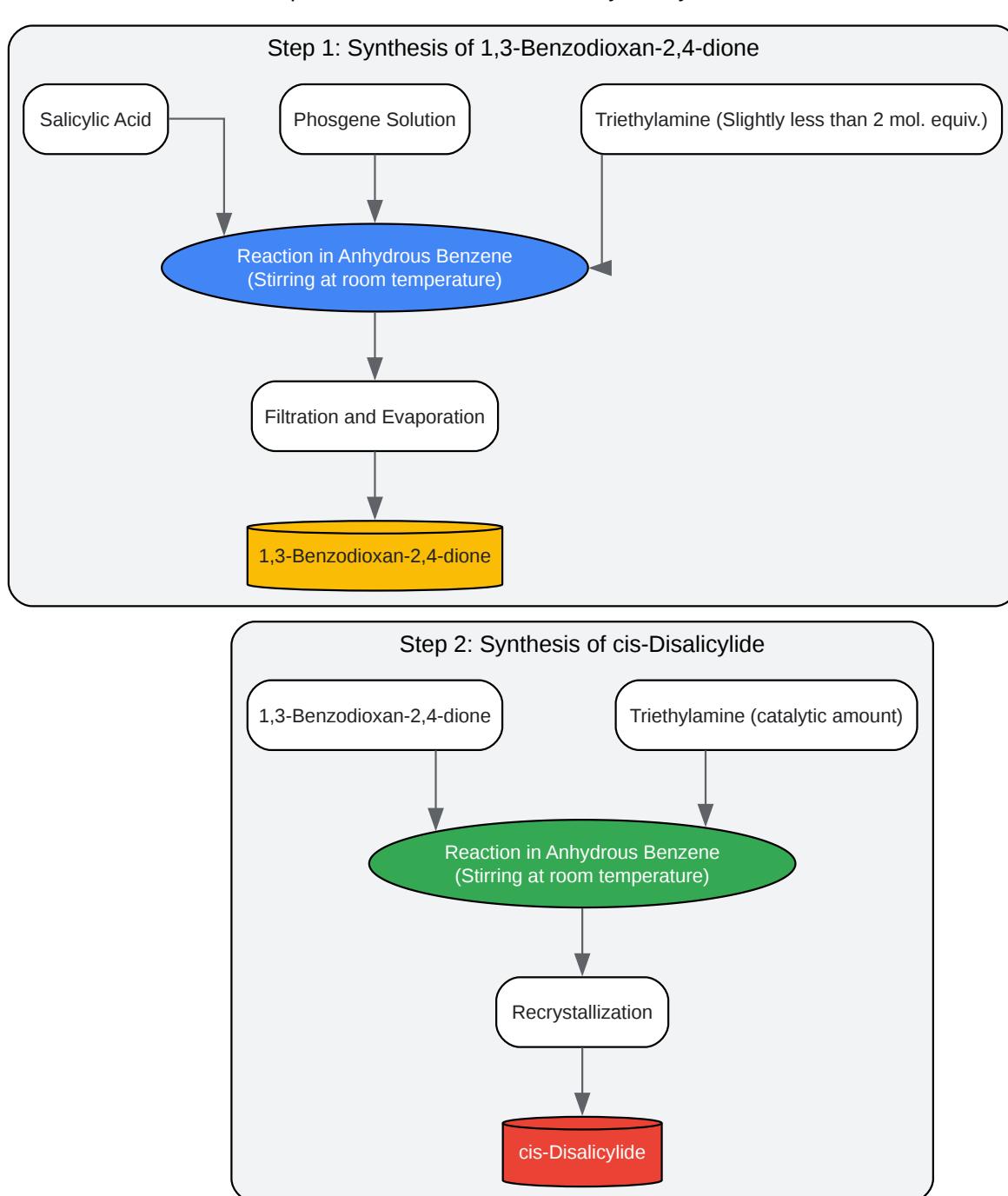
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of **disalicylide**, a cyclic ester derived from salicylic acid. The protocol is based on established literature, offering a detailed, step-by-step procedure for laboratory application. All quantitative data is presented in a clear, tabular format for easy reference and comparison.

Introduction

Disalicylide, with the systematic name 6H,12H-dibenzo[b,f][1][2]dioxocin-6,12-dione, is a cyclic di-ester of salicylic acid. Its unique structure makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. This protocol outlines a reliable two-step synthesis route starting from salicylic acid.


Reaction Scheme

The synthesis proceeds in two main steps:

- Formation of the intermediate: Salicylic acid reacts with phosgene in the presence of triethylamine to form the cyclic acylalactone intermediate, 1,3-benzodioxan-2,4-dione.
- Dimerization to **Disalicylide**: The intermediate undergoes a base-catalyzed dimerization to yield the desired product, **cis-disalicylide**.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

[Click to download full resolution via product page](#)

Caption: Workflow for the two-step synthesis of **cis-Disalicylide**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
Salicylic Acid	C ₇ H ₆ O ₃	138.12	158-161	White solid
1,3-Benzodioxan-2,4-dione	C ₈ H ₄ O ₄	164.12	138-140	Crystalline solid
cis-Disalicylide	C ₁₄ H ₈ O ₄	240.21	213	White crystalline solid

Experimental Protocols

Materials and Equipment:

- Salicylic acid
- Phosgene (as a solution in a suitable solvent, e.g., benzene)
- Triethylamine
- Anhydrous benzene (or a suitable alternative solvent like toluene)
- Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator

- Filtration apparatus (Büchner funnel, filter paper)
- Recrystallization apparatus
- NMR spectrometer
- FTIR spectrometer
- Melting point apparatus

Safety Precautions:

- Phosgene is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood by trained personnel only.
- Organic solvents are flammable. Work away from open flames.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis of 1,3-Benzodioxan-2,4-dione (Intermediate)

This protocol is adapted from the method described by Dean, F. M., Hindley, K. B., & Small, S. in the Journal of the Chemical Society, Perkin Transactions 1, 1972.[\[1\]](#)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve salicylic acid in anhydrous benzene.
- Cool the solution in an ice bath.
- Slowly add a solution of phosgene in anhydrous benzene from the dropping funnel with continuous stirring.

- Following the addition of phosgene, add a solution of triethylamine (slightly less than 2 molar equivalents with respect to salicylic acid) in anhydrous benzene dropwise. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
- Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
- Wash the precipitate with a small amount of anhydrous benzene.
- Combine the filtrate and the washings and evaporate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product, 1,3-benzodioxan-2,4-dione, can be purified by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether).

Protocol 2: Synthesis of **cis**-Disalicylide

This protocol is a continuation from the synthesis of the intermediate, as described by Dean et al. (1972).^[1]

Procedure:

- Dissolve the purified 1,3-benzodioxan-2,4-dione in anhydrous benzene in a round-bottom flask equipped with a magnetic stirrer.
- Add a catalytic amount (a few drops) of triethylamine to the solution.
- Stir the reaction mixture at room temperature. The dimerization reaction is typically rapid.
- The product, **cis-disalicylide**, will precipitate out of the solution.
- Collect the precipitate by vacuum filtration and wash it with a small amount of cold benzene.
- The crude **cis-disalicylide** can be further purified by recrystallization from a suitable solvent (e.g., benzene or ethyl acetate) to yield white crystals.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

- Melting Point: Compare the observed melting points with the literature values provided in the data table.
- NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
- FTIR Spectroscopy: Obtain an FTIR spectrum to identify the characteristic functional groups, particularly the ester carbonyl stretching vibrations.

This detailed protocol and the accompanying data provide a solid foundation for the successful synthesis and characterization of **disalicylide** in a research setting. Adherence to the safety precautions, especially when handling phosgene, is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [Synthesis of Disalicylide: An Application Note and Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3328571#experimental-protocol-for-the-synthesis-of-disalicylide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com